Glycerophosphocholine

Vue d'ensemble

Description

Glycerophosphocholine (GPC) is a natural choline compound found in the brain . It is a precursor of acetylcholine and can enhance cholinergic transmission in the brain . It plays important roles in brain and nervous system function .

Synthesis Analysis

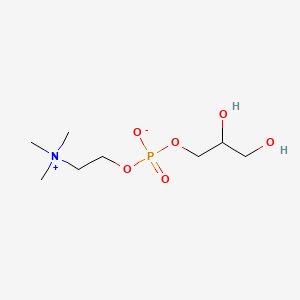

GPC is a biosynthetic precursor of the neurotransmitter acetylcholine . It is degraded by hydrolysis to glycerol-3-phosphate (G-3-P) and choline, catalyzed by GPC:choline phosphodiesterase (GPC-PDE) activity . It can promote the synthesis of acetylcholine in the brain, enhance human memory and cognitive ability, and prevent Alzheimer’s disease .Molecular Structure Analysis

GPC is a choline derivative . The chemical structures of choline, phosphocholine (PC), glycerophosphocholine (GPC), and membrane phosphatidylcholine (PtdCho) have been investigated .Chemical Reactions Analysis

GPC metabolites modulate atherosclerosis and thus risk for cardiovascular disease (CVD) . The Paternò–Büchi (PB) reaction, a double bond (C=C) specific derivatization method, is capable of pinpointing C=C locations in unsaturated lipids, when coupled with subsequent tandem mass spectrometry (MS/MS) .Physical And Chemical Properties Analysis

GPC is a main constituent of cell and organelle membranes and plays a vital role in numerous physiological processes including signal transduction, DNA and histone methylation, and nerve myelination .Applications De Recherche Scientifique

Cognitive Function Enhancement

GPC is extensively used as a food supplement and has been shown to be an effective strategy for boosting memory and enhancing cognitive function . It serves as a precursor to acetylcholine, a neurotransmitter vital for cognitive processes. Research suggests that supplementation with GPC can improve attention, mental clarity, and memory recall.

Cardiovascular Health

GPC plays a role in cardiovascular health due to its involvement in the biosynthesis of cell membranes. It’s a constituent of cell and organelle membranes and is essential for signal transduction processes . Adequate levels of GPC may support the structural integrity of cardiovascular cells and tissues.

Liver Function

Choline, which can be derived from GPC, is crucial for liver function. It helps prevent conditions such as hepato-steatosis, which is the accumulation of fat in the liver . By contributing to the maintenance of normal liver function, GPC can be a valuable tool in research related to liver diseases and disorders.

Neurotransmitter Synthesis

As a precursor to acetylcholine, GPC is involved in the synthesis of this important neurotransmitter . Acetylcholine is essential for muscle control, sleep, and sensory perception. Studies on GPC can provide insights into the treatment of neurological disorders where acetylcholine synthesis is impaired.

Motivation and Mood Regulation

GPC has been studied for its potential effects on motivation and mood regulation. A study showed that GPC supplementation could increase motivation in healthy volunteers . This suggests that GPC could be used in research focusing on psychological conditions and emotional well-being.

Aging and Longevity

Research on GPC includes its effects on aging-related phenomena. It has been reported to prevent aging-related decline in cognitive function and may have implications for longevity studies . GPC’s role in maintaining cellular membrane integrity and fluidity could be a key factor in understanding the aging process at the cellular level.

Mécanisme D'action

Target of Action

Glycerophosphocholine (GPC) is a bioactive, diffusible phosphoinositide metabolite that acts both intracellularly and in a paracrine fashion . It interacts with various targets, including immune cells , and plays a role in modulating T-cell signaling . GPC can also interact with intracellular targets and/or be released into the extracellular medium through specific membrane transporters .

Mode of Action

GPC’s mode of action involves its interaction with its targets and the resulting changes. For instance, it has been shown that exogenous GPC enhances CXCL12-induced T-cell chemotaxis through activation of the kinase Lck in a cAMP/PKA-dependent manner . This highlights the potential of GPC as an immunomodulator .

Biochemical Pathways

GPC is involved in several biochemical pathways. It is a metabolite of phospholipase A2 and is generated from membrane phosphoinositides through two sequential deacylation reactions . GPC can activate the IIS pathway by regulating the expression of daf-2, ins-18, and daf-16 genes, sek-1 and skn-1 genes of the MAPK pathway, and sod-3, ctl-1, gst-4, and other antioxidant genes .

Pharmacokinetics

GPC is a major glycerophospholipid in eukaryotic cellular membranes . It is synthesized through two different pathways: the CDP-choline pathway (also known as the Kennedy pathway) and the PEMT pathway . The CDP-choline pathway involves the phosphorylation of choline by choline kinase, while the PEMT pathway involves the sequential methylation of glycerophosphoethanolamine . The PEMT pathway contributes to about 30% of hepatic GPC .

Result of Action

The molecular and cellular effects of GPC’s action are diverse. It participates in central processes, including cell proliferation and survival . GPC can also control actin dynamics in several cell systems by regulating Rho GTPases . Moreover, it has been shown to have an anti-aging effect in certain organisms .

Action Environment

Environmental factors can influence GPC’s action, efficacy, and stability. For instance, GPC can relieve symptoms related to aging in organisms . .

Safety and Hazards

Orientations Futures

Aberrant choline metabolism is a hallmark of oncogenesis and cancer progression, characterized by increased phosphocholine, glycerophosphocholine, and total-choline-containing compounds . The future of GPC research may focus on its role in cancer biology and its detection using magnetic resonance spectroscopy applications .

Propriétés

IUPAC Name |

2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOQUVVVLNYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

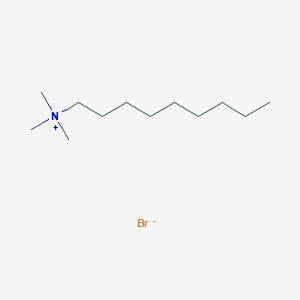

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycerylphosphorylcholine | |

CAS RN |

563-24-6 | |

| Record name | Glycerophosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

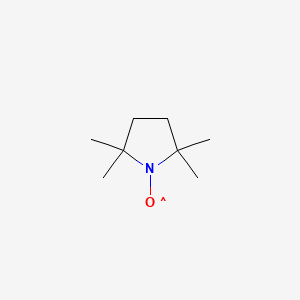

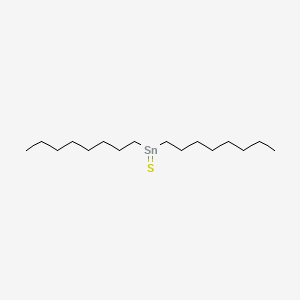

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

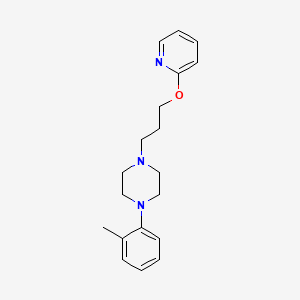

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)